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Introduction

SUCLAZ2-related mitochondrial DNA (mtDNA) depletion syndrome is a severe autosomal
recessive disorder affecting early brain development.[1] It is caused by mutations in the
SUCLAZ2 gene, which encodes the beta subunit of the ADP-forming succinyl-CoA ligase (A-
SCS), a crucial enzyme in the mitochondrial Krebs cycle.[1][2] A deficiency in this enzyme
disrupts both the Krebs cycle and the maintenance of mtDNA, leading to impaired cellular
energy production.[1][2] Clinically, patients present in infancy with hypotonia, developmental
delay, dystonia, muscle atrophy, and sensorineural hearing loss.[3] The identification of reliable
and specific biomarkers is critical for the early and accurate diagnosis of this devastating
condition. Succinylcarnitine (also known as C4-dicarboxylic carnitine or C4DC), an
acylcarnitine ester, has emerged as a key diagnostic marker for SUCLA2 deficiency.[4][5] Its
accumulation in bodily fluids is a direct consequence of the enzymatic block, making it a highly
specific indicator of the disease.[6]

Biochemical Basis for Succinylcarnitine
Accumulation

In healthy individuals, the enzyme succinyl-CoA ligase catalyzes the reversible conversion of
succinyl-CoA to succinate within the Krebs cycle, a process that generates ATP.[6][7] In
patients with SUCLA2 deficiency, this enzymatic step is impaired. The resulting accumulation of
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succinyl-CoA in the mitochondria leads to its alternative metabolism through conjugation with
carnitine, forming succinylcarnitine.[4][6] This metabolite is then exported from the
mitochondria and can be detected at elevated concentrations in blood and urine. Therefore,
elevated succinylcarnitine serves as a direct and specific biochemical hallmark of SUCLA2
deficiency.[4][5][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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